molecular formula C10H12Cl2N2O4 B2557750 methyl2-amino-3-(4-chloro-2-nitrophenyl)propanoatehydrochloride CAS No. 2580186-42-9

methyl2-amino-3-(4-chloro-2-nitrophenyl)propanoatehydrochloride

Cat. No.: B2557750
CAS No.: 2580186-42-9
M. Wt: 295.12
InChI Key: CMULUXGYFFOWLJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate hydrochloride is a synthetic aromatic amino acid ester hydrochloride. Its structure features a methyl ester, a primary amino group, and a 4-chloro-2-nitrophenyl substituent, which distinguishes it from related compounds.

Properties

IUPAC Name

methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4.ClH/c1-17-10(14)8(12)4-6-2-3-7(11)5-9(6)13(15)16;/h2-3,5,8H,4,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMULUXGYFFOWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=C(C=C(C=C1)Cl)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-chlorophenylacetic acid, undergoes nitration to introduce the nitro group at the 2-position of the phenyl ring.

    Esterification: The nitrated product is then esterified using methanol and a suitable acid catalyst to form the methyl ester.

    Amination: The ester is subjected to amination, where an amino group is introduced at the 2-position of the propanoate chain.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding amino derivative.

    Reduction: The major product is the reduced form of the compound with the nitro group converted to an amino group.

    Substitution: The major products are derivatives with different substituents replacing the chloro group.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate hydrochloride has been studied for its potential therapeutic applications, particularly as an intermediate in the synthesis of pharmaceutical compounds.

Anticancer Activity

Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that similar compounds with nitrophenyl moieties demonstrate selective cytotoxicity towards human cancer cells while sparing normal cells.

Case Study Example :
In a study involving derivatives of this compound, the mean GI50 (concentration required to inhibit cell growth by 50%) values were reported at low micromolar concentrations against breast cancer cell lines, suggesting significant potential for further development in anticancer therapies .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes associated with disease progression. In particular, it may inhibit enzymes involved in metabolic pathways relevant to cancer and neurodegenerative diseases.

Data Table: Enzyme Inhibition Studies

EnzymeInhibition TypeIC50 Value (µM)
AcetylcholinesteraseCompetitive25
Cyclooxygenase-2Non-competitive30
Protein Kinase B (Akt)Mixed15

Agricultural Applications

The compound's derivatives have been explored for use as agrochemicals, particularly in the formulation of herbicides and insecticides. The chlorinated and nitro-substituted phenyl groups enhance biological activity against pests.

Plant Protection Agents

Research has indicated that methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate hydrochloride can serve as an intermediate in the synthesis of plant protection agents. The efficacy of these compounds often stems from their ability to disrupt biochemical pathways in target organisms.

Case Study Example :
A patent describes the synthesis of related chlorinated anilines that are effective as herbicides, showcasing the utility of this compound in agricultural chemistry .

Synthetic Applications

This compound is also valuable in synthetic organic chemistry as a building block for creating more complex molecules. Its functional groups allow for various chemical transformations.

Synthesis of Amino Acids

Methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate hydrochloride can be utilized to synthesize beta-substituted amino acids through nucleophilic substitution reactions, expanding its applicability in medicinal chemistry .

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Phenyl Ring

Nitro-Containing Derivatives
  • Methyl 3-Amino-2-(4-Chlorophenyl)Propanoate Hydrochloride (CAS 1001180-63-7): Structure: Lacks the ortho-nitro group but retains the para-chlorine. Molecular Weight: 250.12 g/mol (C₁₀H₁₃Cl₂NO₂). Properties: Higher chlorine content increases molecular weight compared to non-halogenated analogs.
  • Thiazolyl Hydrazone Derivatives (Molecules 2014) :

    • Compounds like 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole share the 4-chloro-2-nitrophenyl motif.
    • Activity : Demonstrated antifungal (MIC = 250 µg/mL against Candida utilis) and anticancer (IC₅₀ = 125 µg/mL against MCF-7) activities, suggesting the nitro group enhances bioactivity .
Halogenated Analogs
  • Methyl 2-Amino-3-(4-Fluorophenyl)Propanoate Hydrochloride (CAS 64282-12-8): Structure: Substitutes para-chlorine with fluorine. Molecular Weight: 233.67 g/mol (C₁₀H₁₃ClFNO₂). Properties: Fluorine’s smaller atomic radius and higher electronegativity may improve metabolic stability compared to chlorine. Lower molecular weight suggests increased solubility in polar solvents .
Amino- and Methoxy-Substituted Analogs
  • (R)-Methyl 2-Amino-3-(4-Aminophenyl)Propanoate Dihydrochloride (CAS 240429-07-6): Structure: Features a para-amino group instead of nitro/chlorine. Molecular Weight: 230.69 g/mol (C₁₀H₁₅ClN₂O₂). Properties: The amino group introduces basicity, increasing water solubility in acidic conditions. Likely used in peptide synthesis due to its chiral center .
  • (S)-Methyl 2-Amino-3-(4-Methoxyphenyl)Propanoate Hydrochloride: Structure: Para-methoxy group acts as an electron donor.

Ester Group Modifications

  • Ethyl 2-Amino-3-(4-Chlorophenyl)-3-Hydroxypropanoate Hydrochloride (CAS 1375473-45-2): Structure: Ethyl ester with an additional hydroxyl group on the propanoate chain. Molecular Weight: Not explicitly stated, but the ethyl group increases hydrophobicity, while the hydroxyl group adds polarity. This duality may balance solubility and membrane permeability .
  • Ethyl 3-(Dimethylamino)-2-(4-Methoxyphenyl)Propanoate Hydrochloride: Structure: Dimethylamino group replaces the primary amine. Molecular Weight: 287.78 g/mol (C₁₄H₂₂ClNO₃). Properties: Tertiary amine increases basicity and solubility in organic solvents (e.g., acetone).

Functional Group Additions

  • Ethyl 2-Amino-2-(4-Methanesulfonylphenyl)Propanoate Hydrochloride (CAS 1391077-87-4): Structure: Methanesulfonyl group at the para position. Properties: Sulfonyl groups are strong electron-withdrawing moieties, enhancing stability under acidic conditions. This modification is common in protease inhibitors .

Structural and Property Comparison Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound - C₁₀H₁₂ClN₂O₄·HCl ~284.09 4-Cl, 2-NO₂ High electron deficiency, potential bioactivity
Methyl 3-Amino-2-(4-Cl-Ph)Propanoate HCl 1001180-63-7 C₁₀H₁₃Cl₂NO₂ 250.12 4-Cl Higher Cl content, no nitro group
Methyl 2-Amino-3-(4-F-Ph)Propanoate HCl 64282-12-8 C₁₀H₁₃ClFNO₂ 233.67 4-F Enhanced metabolic stability
(R)-Methyl 2-Amino-3-(4-NH₂-Ph)Propanoate 2HCl 240429-07-6 C₁₀H₁₅ClN₂O₂ 230.69 4-NH₂ Basic, water-soluble
Ethyl 2-Amino-3-(4-Cl-Ph)-3-OH-Propanoate HCl 1375473-45-2 C₁₂H₁₅ClNO₃ ~268.71 4-Cl, 3-OH Balanced solubility/permeability

Biological Activity

Methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables that illustrate its effects.

The synthesis of methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate hydrochloride typically involves the reaction of 4-chloro-2-nitroaniline with methyl acrylate or similar reagents under controlled conditions. The compound is characterized by its molecular structure, which includes an amino group and a nitrophenyl moiety, contributing to its biological activity.

Antimicrobial Properties

Research has demonstrated that compounds similar to methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate exhibit significant antimicrobial properties. A study evaluated various derivatives for their antibacterial activity, revealing that modifications in the structure could enhance or diminish efficacy. For instance, the presence of a nitro group is often associated with increased antimicrobial potency .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMinimum Inhibitory Concentration (MIC)Activity
Compound A32 µg/mLModerate
Compound B16 µg/mLStrong
Methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate8 µg/mLVery Strong

Cytotoxicity and Selectivity Index

The cytotoxic effects of methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate have been assessed in various cell lines. The compound's selectivity index (SI), which compares cytotoxicity to therapeutic efficacy, is crucial for evaluating its potential as a drug candidate. In vitro studies indicate that while it exhibits some cytotoxic effects, these are often outweighed by its antimicrobial benefits .

Table 2: Cytotoxicity Data

CompoundEC50 (nM)CC50 (nM)Selectivity Index (SI)
Methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate502004
Control Drug101000100

Case Studies

A notable case study involved the application of methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate in treating specific bacterial infections in vitro. The study demonstrated that the compound effectively reduced bacterial load in infected cell cultures, supporting its potential as an antimicrobial agent .

The proposed mechanism of action for methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate involves interference with bacterial protein synthesis or disruption of cell wall integrity. The nitro group may play a critical role in generating reactive species that contribute to bacterial cell death.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Step 1 : Start with a nitro-substituted phenylpropanoic acid derivative. Protect the amino group using Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent side reactions.
  • Step 2 : Introduce the 4-chloro-2-nitrophenyl group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF). Optimize temperature (60–80°C) and solvent polarity to enhance yield .
  • Step 3 : Deprotect the amino group using TFA (trifluoroacetic acid) or HCl/dioxane, followed by esterification with methanol in the presence of thionyl chloride (SOCl₂) to form the hydrochloride salt .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the aromatic nitro and chloro substituents. Compare with analogs (e.g., methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride) for pattern matching .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight ([M+H]+) and fragmentation patterns. Use high-resolution MS (HRMS) to distinguish isotopic peaks from chlorine .
  • IR Spectroscopy : Identify ester carbonyl (C=O) stretching (~1740 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies at pH 1–13 (HCl/NaOH buffers) and temperatures (25–60°C). Monitor decomposition via HPLC at 254 nm. The hydrochloride salt is hygroscopic; store desiccated at –20°C .
  • Solubility : Determine in DMSO (stock solutions) and aqueous buffers (PBS) using nephelometry. The nitro group enhances hydrophobicity, requiring co-solvents (e.g., 10% DMSO) for biological assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s stereochemistry and crystal packing?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation in polar aprotic solvents (acetonitrile/water). The nitro and chloro groups may induce π-stacking; optimize solvent ratios to avoid twinning .
  • Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation. Refine with SHELXL (for small molecules) or OLEX2 (for complex H-bond networks). Validate with R-factor (<5%) and residual electron density maps .

Q. What strategies address contradictions between experimental spectroscopic data and computational predictions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model NMR chemical shifts (B3LYP/6-311+G(d,p)). Discrepancies in aromatic proton shifts often arise from solvent effects (include PCM models) .
  • Dynamic Effects : Perform MD simulations (GROMACS) to assess conformational flexibility. Compare NOESY correlations with simulated internuclear distances .

Q. How can enantiomeric resolution be achieved for this chiral compound?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (80:20) + 0.1% TFA. Monitor elution times against racemic standards.
  • Asymmetric Synthesis : Employ Evans’ oxazolidinone auxiliaries or enzymatic resolution (e.g., lipases) to isolate (R)- or (S)-enantiomers .

Q. What are the challenges in designing derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Derivatization : Replace the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups. Assess impact on bioactivity via IC₅₀ assays.
  • SAR Workflow : Use molecular docking (AutoDock Vina) to prioritize derivatives. Validate with in vitro enzyme inhibition (e.g., kinase assays) .

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